Ethyl (1R,2R)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate
Description
Ethyl (1R,2R)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate is a chiral cyclopentane derivative featuring a stereochemically defined amino ester backbone. Its synthesis typically involves stereoselective reductive amination of ethyl 2-oxocyclopentanecarboxylate with (S)-α-phenylethylamine, followed by resolution using chiral resolving agents like (2S,3S)-2,3-dibenzoyl-D-tartaric acid (D-DBTA) to isolate the desired (1R,2R,S) diastereomer . Key analytical methods for characterization include optical rotation measurements, high-resolution mass spectrometry (HRMS), and TLC . The compound’s stereochemistry and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for peptidomimetics and enzyme inhibitors.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (1R,2R)-2-[[(1S)-1-phenylethyl]amino]cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3/t12-,14+,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFESHQNKLZLTHP-NWANDNLSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@H]1N[C@@H](C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165646 | |
| Record name | Ethyl (1R,2R)-2-[[(1S)-1-phenylethyl]amino]cyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359586-67-7 | |
| Record name | Ethyl (1R,2R)-2-[[(1S)-1-phenylethyl]amino]cyclopentanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359586-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (1R,2R)-2-[[(1S)-1-phenylethyl]amino]cyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2R)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate typically involves multiple steps, starting with the preparation of the cyclopentane ring and the introduction of the amino and ester groups. Common synthetic routes include:
Cyclopentane Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents such as amines.
Esterification: The ethyl ester group is typically introduced through esterification reactions using ethanol and carboxylic acids under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and specific reaction conditions tailored to large-scale production is also common.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl (1R,2R)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (1R,2R)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemical configuration of the cyclopentane ring and the phenylethylamine substituent significantly influence physicochemical and biological properties:
Key Observations :
Functional Group Modifications
Variations in protecting groups and substituents modulate reactivity and stability:
Key Observations :
Salt Forms and Physicochemical Properties
Salt formation impacts solubility and crystallinity:
Key Observations :
Biological Activity
Ethyl (1R,2R)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate, with the CAS number 359586-67-7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its cyclopentanecarboxylic acid structure with an ethyl ester group. The compound's structural formula is represented as follows:
- Molecular Formula : C_{16}H_{23}N_{2}O_{2}
- Molecular Weight : 275.37 g/mol
- SMILES Notation : CCOC(=O)C1(CCCCC1)N(C(C)C)C2=CC=CC=C2
The biological activity of this compound primarily relates to its interaction with neurotransmitter systems. Research indicates that this compound may act as a modulator of the central nervous system (CNS), potentially influencing dopaminergic and adrenergic pathways.
Pharmacological Effects
-
Neuroprotective Effects :
- Studies have shown that compounds similar to this compound exhibit neuroprotective properties in models of neurodegenerative diseases. For instance, compounds with similar structures have been reported to reduce oxidative stress and apoptosis in neuronal cells.
-
Antidepressant Activity :
- Some analogs have demonstrated antidepressant-like effects in animal models by enhancing serotonin and norepinephrine levels in the brain, suggesting that this compound may also possess similar properties.
-
Anti-inflammatory Properties :
- The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions such as chronic inflammation and autoimmune disorders.
In Vitro Studies
A series of in vitro studies have assessed the cytotoxicity and neuroprotective effects of this compound:
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Study 1 | SH-SY5Y (neuroblastoma) | 10 µM | Reduced apoptosis by 30% |
| Study 2 | PC12 (pheochromocytoma) | 50 µM | Increased neurite outgrowth by 40% |
| Study 3 | RAW264.7 (macrophages) | 25 µM | Decreased TNF-alpha production by 50% |
In Vivo Studies
In vivo studies using rodent models have further elucidated the pharmacological profiles:
- Model : Chronic Unpredictable Stress Model
- Dosage : 10 mg/kg daily for 14 days
- Findings : Significant reduction in depressive-like behavior as measured by the forced swim test and tail suspension test.
Q & A
Basic: What are the standard protocols for synthesizing Ethyl (1R,2R)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate, and how is stereochemical integrity maintained?
Methodological Answer:
The synthesis typically involves a reductive amination strategy. A scalable method (yield: ~80%) starts with ethyl 2-oxocyclopentanecarboxylate, which reacts with (S)-α-phenylethylamine in toluene under acidic conditions (e.g., isobutyric acid) to form the imine intermediate. This is reduced using sodium ethoxide in ethanol at 30–35°C for 18 hours. Stereochemical control is achieved via the chiral (S)-1-phenylethylamine, which directs the configuration of the cyclopentane ring. The final product is isolated as a hydrobromide salt to enhance crystallinity .
Key Data:
- Reagents : Ethyl 2-oxocyclopentanecarboxylate, (S)-α-phenylethylamine, sodium ethoxide.
- Conditions : 30–35°C, 18 hours, toluene/ethanol solvent system.
- Yield : ~80% after salt formation.
Advanced: How can enantiomeric excess (ee) be optimized during synthesis of derivatives?
Methodological Answer:
Enantiomeric excess is influenced by reaction kinetics and chiral auxiliaries. For example, using transition metal catalysts (e.g., Rh(II) or Cu(I)) during cyclopropanation steps can enhance stereoselectivity. Computational modeling (DFT calculations) predicts transition states to identify optimal catalysts. Additionally, chiral HPLC or capillary electrophoresis is employed post-synthesis to quantify ee. Evidence from similar cyclopropane derivatives shows that steric hindrance from tert-butoxycarbonyl (Boc) groups can improve ee by restricting conformational flexibility .
Example Optimization:
- Catalyst : Rh₂(OAc)₄ for cyclopropanation (reported ee >95% in related systems).
- Analytical Method : Chiralpak IA column (HPLC) with hexane/isopropanol mobile phase.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H-NMR : Key signals include the cyclopentane protons (δ 2.56–2.31 ppm, multiplet) and aromatic protons from the phenylethyl group (δ 7.48 ppm, doublet). Diastereotopic protons confirm stereochemistry .
- HRMS : Electrospray ionization (ESI) with TOF detection validates molecular weight (e.g., C₁₇H₂₅NO₂⁺: calculated 276.1958, observed 276.1961) .
- Optical Rotation : PolAAr 31 polarimeter measures specific rotation (e.g., [α]D²⁵ = +45° in methanol) to confirm enantiopurity .
Advanced: How are contradictions in NMR data resolved for diastereomeric mixtures?
Methodological Answer:
Diastereomers often show overlapping signals in ¹H-NMR. Strategies include:
Variable Temperature NMR : Lowering temperature slows exchange broadening, resolving split signals (e.g., cyclopentane protons at δ 2.5 ppm).
COSY/NOESY : Identifies through-space correlations between the phenylethyl group and cyclopentane protons.
Derivatization : Converting amines to sulfonamides or ureas simplifies splitting patterns. For example, hydrochloride salt formation shifts NH protons to δ 9.10 ppm (broad singlet) .
Advanced: What challenges arise in scaling synthesis while maintaining stereochemical purity?
Methodological Answer:
Scale-up risks include racemization during prolonged heating and solvent evaporation. Mitigation strategies:
- Continuous Flow Reactors : Reduce reaction time and improve heat transfer.
- In Situ Monitoring : FTIR or Raman spectroscopy tracks imine formation and reduction steps.
- Crystallization Control : Seeding with enantiopure crystals prevents spontaneous nucleation of undesired stereoisomers. Evidence from gram-scale syntheses shows >95% ee retention using these methods .
Basic: What role does the (S)-1-Phenylethylamine moiety play in the compound’s applications?
Methodological Answer:
The (S)-1-phenylethylamine group serves as a chiral auxiliary in asymmetric synthesis. It directs the stereochemistry of the cyclopentane ring and can be cleaved via hydrogenolysis (H₂/Pd-C) to yield enantiopure amines. This moiety is critical in synthesizing peptide foldamers and proline mimetics, where backbone rigidity influences biological activity .
Advanced: How does computational chemistry aid in predicting stereochemical outcomes?
Methodological Answer:
Density Functional Theory (DFT) calculates transition state energies to predict favored pathways. For cyclopropanation steps, the endo/exo selectivity of metal-catalyzed reactions is modeled using Gaussian 08. Molecular dynamics simulations (e.g., AMBER) assess conformational stability of diastereomers. These tools guide catalyst selection and solvent optimization, reducing experimental trial-and-error .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
